Angeloylgomisin Q

Descripción general

Descripción

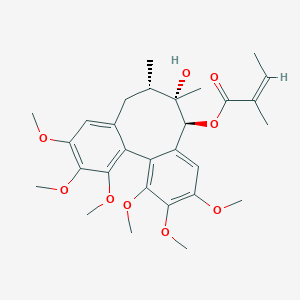

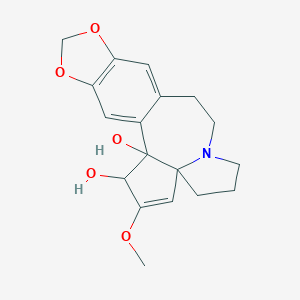

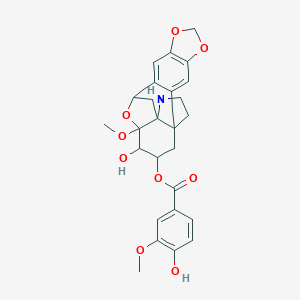

Angeloylgomisin Q is a new dibenzocyclooctadiene lignan that can be extracted from the stems of Schisandra sphaerandra . It has potential for Alzheimer’s disease research .

Molecular Structure Analysis

Angeloylgomisin Q has a molecular formula of C29H38O9 . Its average mass is 530.607 Da and its monoisotopic mass is 530.251587 Da .Physical And Chemical Properties Analysis

Angeloylgomisin Q has a density of 1.2±0.1 g/cm3, a boiling point of 638.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . Its enthalpy of vaporization is 99.0±3.0 kJ/mol and its flash point is 201.6±25.0 °C . The index of refraction is 1.564 and its molar refractivity is 141.6±0.4 cm3 .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

Angeloylgomisin Q has shown potential in Alzheimer’s disease research . It’s being studied for its possible effects on the progression of this neurodegenerative disorder.

Pharmaceutical Research

This compound is widely used in pharmaceutical research . Its unique properties make it a subject of interest in the development of new drugs and therapeutic strategies.

Cosmetics Research

Angeloylgomisin Q is also used in cosmetics research . Its potential benefits for skin health and appearance are being explored.

Health Products Research

Research in the field of health products also utilizes Angeloylgomisin Q . It’s being studied for its potential benefits in dietary supplements and other health-related products.

Biotechnological Studies

Angeloylgomisin Q is found in the Schisandra chinensis Sadova No. 1 cultivar (SchS), a highly productive plant used in biotechnological studies . The compound is one of the main lignans produced by this plant, making it a key focus of these studies.

Optimization of Secondary Metabolite Production

In vitro cultures of SchS were initiated, followed by extensive optimization studies focused on maximizing secondary metabolite production, with the aim of establishing a sustainable source of lignans like Angeloylgomisin Q .

Direcciones Futuras

Angeloylgomisin Q has been identified as having potential for Alzheimer’s disease research . This suggests that future research could focus on further exploring this potential and developing therapeutic strategies for Alzheimer’s disease based on Angeloylgomisin Q.

- “Dibenzocyclooctadiene lignans from the stems of Schisandra sphaerandra” by You-Min Ying, et al .

- “Identifying quality-markers from Shengmai San protects against transgenic mouse model of Alzheimer’s disease using chinmedomics approach” by Ai-Hua Zhang, et al . These papers could provide further information on Angeloylgomisin Q.

Propiedades

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11-/t16-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHABJANPSGWEFC-MRFZJNLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angeloylgomisin Q | |

CAS RN |

72561-28-5 | |

| Record name | Angeloylgomisin Q | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072561285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLGOMISIN Q | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE27L4CC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

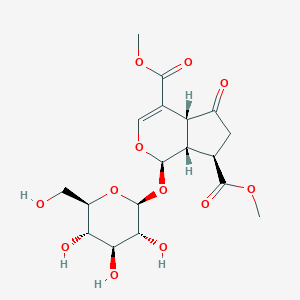

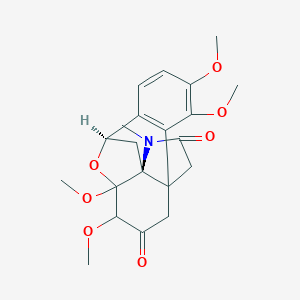

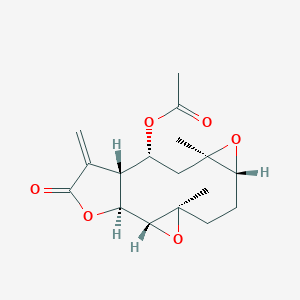

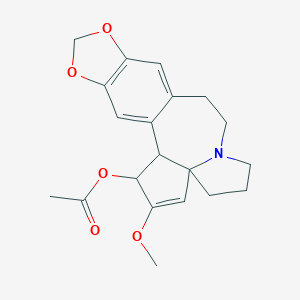

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of Angeloylgomisin Q and where is it found?

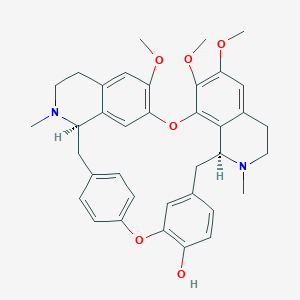

A1: Angeloylgomisin Q is a dibenzocyclooctadiene lignan found in the fruits of the Schisandra chinensis plant, also known as magnolia berry. [, , ] While its full chemical name is quite complex, its molecular formula is C32H36O9. [, ]

Q2: How can Angeloylgomisin Q be identified and quantified?

A2: Gas Chromatography/Mass Spectrometry (GC/MS) has proven effective in identifying and quantifying Angeloylgomisin Q within a mixture of lignan compounds extracted from Schisandra chinensis. [, ] This technique provides both structural information (through characteristic fragmentation patterns) and quantitative data based on the compound's retention time and peak intensity.

Q3: How does the drying process of Schisandra chinensis fruits impact the content of Angeloylgomisin Q?

A4: Different drying methods significantly influence the quality and chemical composition of Schisandra chinensis fruits, including the concentration of Angeloylgomisin Q. [, ] Studies have shown that vacuum drying yielded the highest content of Angeloylgomisin Q, while oven drying resulted in lower levels as the drying temperature increased. [, ] This suggests that controlling drying temperatures is crucial for preserving the concentration of this compound.

Q4: Are there any known structural analogs of Angeloylgomisin Q with similar biological activity?

A5: Yes, Angeloylgomisin Q shares structural similarities with other lignans found in Schisandra chinensis, such as Angeloylgomisin H. [, , ] While their exact biological activities might differ, the presence of an angeloyl group in their structure suggests potential overlap in their pharmacological properties. Further research is needed to delineate the structure-activity relationships within this class of compounds.

Q5: Are there any ongoing challenges in the research and development of Angeloylgomisin Q?

A6: One of the main challenges lies in the isolation and purification of Angeloylgomisin Q from Schisandra chinensis fruits. [, ] Developing efficient and cost-effective extraction and purification methods is crucial for obtaining sufficient quantities for further research and potential applications. Additionally, more comprehensive studies are needed to elucidate its pharmacological mechanisms, safety profile, and potential for therapeutic use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)